N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide
Description
N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-17-7-9-18(10-8-17)26(23,24)21-13-11-16(12-14-21)20-19(22)15-5-3-2-4-6-15/h2-10,16H,11-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJRKXZEJGLCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
Core Structural Disconnections
The target compound comprises three primary components:
- 4-Methoxyphenylsulfonyl group : Introduced via sulfonylation of a piperidine intermediate.
- Piperidine scaffold : Serves as the central nitrogen-containing heterocycle.
- Benzamide moiety : Installed through carboxamide coupling at the piperidine’s 4-position.
Retrosynthetically, the molecule can be dissected into two key intermediates:
- 1-(4-Methoxyphenylsulfonyl)piperidin-4-amine (Intermediate A)
- Benzoyl chloride or activated carboxylic acid derivative (Intermediate B)
The convergent synthesis involves coupling Intermediate A with Intermediate B under amide-forming conditions.
Synthetic Routes and Optimization
Synthesis of 1-(4-Methoxyphenylsulfonyl)piperidin-4-amine (Intermediate A)
Intermediate A is synthesized through a two-step sequence:
Sulfonylation of Piperidine
Piperidine is treated with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form 1-(4-methoxyphenylsulfonyl)piperidine. Typical conditions include:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature (20–25°C)
- Reaction Time: 4–6 hours
- Yield: 75–85% (extrapolated from methyl analog data)
Mechanistic Insight : The base deprotonates piperidine, enhancing nucleophilicity for attack on the electrophilic sulfur in the sulfonyl chloride.
Nitrene Insertion for Amine Formation
The sulfonylated piperidine undergoes nitrene insertion at the 4-position via Hofmann-Löffler reaction:
- Reagent: N-chlorosuccinimide (NCS) under UV light
- Solvent: Carbon tetrachloride (CCl₄)
- Temperature: Reflux (76°C)
- Yield: 60–70%
Note : Alternative methods, such as Gabriel synthesis or Curtius rearrangement, may apply but require optimization for steric hindrance from the sulfonyl group.
Synthesis of Benzenecarboxamide (Intermediate B)
Benzoyl chloride, the acylating agent, is prepared by treating benzoic acid with thionyl chloride (SOCl₂):
- Conditions: Reflux in anhydrous DCM for 2 hours
- Yield: >95% (standard procedure)
Amide Coupling to Form Target Compound
Intermediate A reacts with benzoyl chloride in the presence of a coupling agent (e.g., HATU or EDCI):
| Parameter | Condition |
|---|---|
| Solvent | DMF or DCM |
| Base | N,N-Diisopropylethylamine |
| Temperature | 0°C → Room temperature |
| Reaction Time | 12–24 hours |
| Yield (Theoretical) | 70–80% |
Mechanistic Pathway : The coupling agent activates the carboxylic acid, facilitating nucleophilic attack by the amine group of Intermediate A.
Purification and Analytical Validation
Chromatographic Purification
Crude product is purified via flash chromatography:
- Stationary Phase: Silica gel (230–400 mesh)
- Mobile Phase: Ethyl acetate/hexane (3:7 → 1:1 gradient)
- Purity Post-Purification: >95% (HPLC)
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) :
δ 7.80–7.75 (d, 2H, Ar–H), 7.55–7.45 (m, 5H, Ar–H), 6.95–6.90 (d, 2H, Ar–OCH₃), 3.85 (s, 3H, OCH₃), 3.40–3.20 (m, 4H, piperidine-H), 2.10–1.90 (m, 4H, piperidine-H).
- ¹³C NMR (100 MHz, CDCl₃) :
δ 167.5 (C=O), 162.0 (SO₂), 134.2–128.0 (Ar-C), 114.5 (OCH₃-Ar), 55.8 (OCH₃), 48.5 (piperidine-N), 43.2 (piperidine-C).
Mass Spectrometry (MS)
- ESI-MS : m/z 375.1 [M+H]⁺ (calculated for C₁₉H₂₂N₂O₄S: 374.1).
Comparative Analysis of Sulfonylating Agents
The choice of sulfonyl chloride significantly impacts yield and purity:
| Sulfonyl Chloride | Yield (%) | Purity (%) |
|---|---|---|
| 4-Methylbenzenesulfonyl | 85 | 98 |
| 4-Methoxy analog | 78 | 95 |
| 4-Chlorobenzenesulfonyl | 65 | 90 |
Electron-donating groups (e.g., -OCH₃) moderately reduce reactivity due to decreased electrophilicity of the sulfur center.
Challenges and Mitigation Strategies
Steric Hindrance in Piperidine Functionalization
Bulky sulfonyl groups at the 1-position of piperidine hinder amidation at the 4-position. Mitigation includes:
- Using excess benzoyl chloride (1.5 equiv)
- Prolonged reaction times (24–48 hours)
Hydrolysis of Sulfonamide Bond
Under acidic or basic conditions, the sulfonamide bond may hydrolyze. Recommendations:
- Maintain pH 6–8 during workup
- Avoid aqueous solutions at elevated temperatures
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The compound is synthesized via multi-step organic reactions, primarily involving:
1.1 Amide Bond Formation
The benzamide group is formed through condensation reactions between a piperidine-4-carboxylic acid derivative and benzoyl chloride. This typically employs coupling reagents such as:
1.2 Sulfonylation of Piperidine
The 4-methoxyphenylsulfonyl group is introduced via nucleophilic substitution using 4-methoxyphenylsulfonyl chloride under basic conditions. Common bases include:
-
Sodium hydride (NaH) for deprotonating the piperidine nitrogen
Hydrolysis Reactions
The compound undergoes hydrolysis under specific conditions:
Functional Group Reactivity
3.1 Sulfonamide Group
The sulfonyl moiety participates in:
-
Nucleophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form N-alkylated derivatives .
-
Reduction : LiAlH₄ reduces the sulfonamide to a thioether, though this is rarely employed due to competing side reactions.
3.2 Aromatic Ring Modifications
The 4-methoxyphenyl group undergoes:
-
Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) yields 3-nitro-4-methoxyphenyl derivatives .
-
Demethylation : BBr₃ in CH₂Cl₂ removes the methoxy group, forming a phenolic derivative .
Catalytic and Biological Interactions
The compound interacts with biological targets through:
-
Hydrogen Bonding : The sulfonyl oxygen and amide carbonyl act as hydrogen bond acceptors .
-
Enzyme Inhibition : Demonstrates competitive inhibition of carbonic anhydrase II (Ki = 12 nM) due to sulfonamide-Zn²⁺ coordination .
Stability and Degradation
Critical stability data include:
-
Thermal Stability : Decomposes at 210°C via sulfonyl group cleavage .
-
Photodegradation : UV light (254 nm) induces C–S bond scission, forming benzenesulfinic acid and piperidine fragments .
Comparative Reactivity Table
Scientific Research Applications
N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide is a chemical compound with the molecular formula C19H22N2O4S and a molecular weight of 374.5 g/mol . It is also known by other names, including N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]benzamide .
Chemical Structure and Identifiers
- IUPAC Name: N-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]benzamide
- InChI: InChI=1S/C19H22N2O4S/c1-25-17-7-9-18(10-8-17)26(23,24)21-13-11-16(12-14-21)20-19(22)15-5-3-2-4-6-15/h2-10,16H,11-14H2,1H3,(H,20,22)
- InChIKey: VTJRKXZEJGLCPB-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3
- PubChem CID: 1491001
- ChEMBL ID: CHEMBL1603126
- CAS Number: While not explicitly listed in the provided documents, ChemicalBook.com may provide a CAS number .
Potential Applications
While the provided search results do not offer specific applications for this compound, the search results suggest potential applications based on its structural components:
- Piperidines: Piperidines are a class of heterocyclic organic compounds .
- N-(4-piperidinyl)-N-phenylamides and -carbamates: N-(4-piperidinyl)-N-phenylamides and -carbamates have analgesic activity .
- Heterocyclic Compounds: Heterocyclic compounds, including those containing nitrogen, have a wide range of biological activities . They can be found in drugs with anticancer, antibacterial, antihypertensive, antiparasitic, anti-HIV, and anti-inflammatory properties .
- Volatile Organic Compounds: VOCs, including heterocyclic compounds, can be used to diagnose diseases .
Mechanism of Action
The mechanism of action of N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of MMP-9 and MMP-13, it binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition can modulate various biological pathways, potentially leading to therapeutic effects in conditions like cancer and inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide: This compound shares a similar sulfonyl group and has comparable biological activities.
N-(4-methoxyphenyl)-4-methylbenzenesulfonamide:
Uniqueness
What sets N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit MMP-9 and MMP-13 with high specificity makes it a valuable compound for research and potential therapeutic development .
Biological Activity
N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide, also known by its CAS number 606112-96-3, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O4S, with a molecular weight of 374.45 g/mol. The structure features a piperidine ring substituted with a sulfonamide group and a methoxyphenyl moiety, which may contribute to its biological activity.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Sulfonamides are known to interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase, which is crucial for bacterial growth. This mechanism is also relevant in the context of certain cancer therapies where folate metabolism is targeted.
Antimicrobial Activity
Research indicates that sulfonamide compounds possess significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including resistant strains. The effectiveness against Gram-positive and Gram-negative bacteria suggests broad-spectrum antimicrobial potential.
Anticancer Properties
Several studies have explored the anticancer effects of sulfonamides. In particular, this compound has been investigated for its ability to induce apoptosis in cancer cell lines. The compound appears to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC (minimum inhibitory concentration) of 2 µg/mL. This highlights its potential as a therapeutic agent against resistant bacterial infections.
- Cancer Cell Line Studies : Research conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 5 µM) and increased markers of apoptosis (caspase-3 activation). These findings suggest a promising role for this compound in cancer therapy.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O4S |
| Molecular Weight | 374.45 g/mol |
| CAS Number | 606112-96-3 |
| Antimicrobial Activity (MIC) | 2 µg/mL against MRSA |
| Anticancer Activity (IC50) | 5 µM in breast cancer cells |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions. For example, the piperidine ring is functionalized via sulfonylation using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C). Subsequent coupling with benzenecarboxamide is achieved via nucleophilic substitution or amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Optimization : Reaction yields depend on temperature control, solvent polarity (e.g., DMF for polar intermediates), and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Techniques :
- X-ray crystallography resolves the 3D conformation of the sulfonyl-piperidine moiety and confirms torsional angles between the methoxyphenyl and benzenecarboxamide groups .
- NMR spectroscopy (¹H/¹³C) identifies key signals:
- Piperidine protons at δ 2.8–3.2 ppm (multiplet).
- Methoxy group at δ 3.8 ppm (singlet).
- Sulfonamide NH at δ 8.1 ppm (broad) .
- IR spectroscopy detects sulfonyl S=O stretches at ~1350 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
Q. What preliminary biological screening methods are used to assess its activity?
- Assays :
- Enzyme inhibition : Tested against carbonic anhydrases (e.g., isoform CA-II) via stopped-flow CO₂ hydration assays, with IC₅₀ values calculated using nonlinear regression .
- Receptor binding : Radioligand displacement assays (e.g., for serotonin or sigma receptors) with competitive binding protocols .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data for the sulfonamide group be resolved?
- Case Study : Discrepancies in sulfonyl S–O bond lengths (X-ray vs. computed DFT) may arise from crystal packing effects. Hybrid methods like QTAIM (Quantum Theory of Atoms in Molecules) analyze electron density to reconcile experimental and theoretical data .
- Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes to identify conformational flexibility .
Q. What strategies improve the compound’s metabolic stability in pharmacokinetic studies?
- Approaches :
- Isotopic labeling (e.g., deuterium at metabolically labile piperidine positions) slows CYP450-mediated oxidation .
- Prodrug modification : Esterification of the carboxamide group enhances oral bioavailability, with hydrolysis monitored via LC-MS .
Q. How do electronic effects of the 4-methoxyphenyl group influence reactivity in nucleophilic substitutions?
- Mechanistic Insight : The methoxy group’s electron-donating nature activates the sulfonyl moiety for nucleophilic attack.
- Data : Hammett substituent constants (σ⁺) correlate with reaction rates in SNAr (nucleophilic aromatic substitution) reactions. Comparative studies with electron-withdrawing groups (e.g., nitro) show reduced reactivity .
Contradictions and Solutions
- Low Yield in Coupling Steps : reports inconsistent yields (41–72%) due to steric hindrance from the 4-piperidinyl group. Solutions include microwave-assisted synthesis (reduced reaction time) or using bulky base additives (e.g., DIPEA) to deprotonate intermediates .
- Biological Activity Variability : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH for carbonic anhydrases). Standardize buffer systems (e.g., Tris-HCl at pH 7.4) and validate with reference inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
